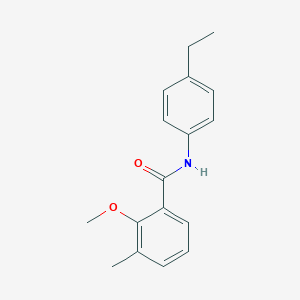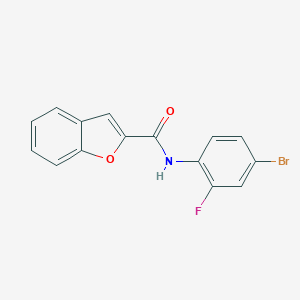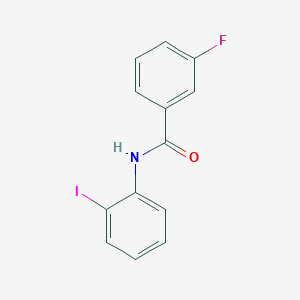![molecular formula C20H24ClN3O3 B250811 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250811.png)
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers and autoimmune diseases. This compound has been shown to have a high degree of selectivity for specific kinases, which makes it a promising candidate for targeted therapy.
Wirkmechanismus
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide exerts its therapeutic effects by selectively inhibiting the activity of specific kinases that are involved in various cellular processes. This compound has been shown to target kinases such as BTK, FLT3, and JAK3, which are known to play a critical role in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have a high degree of selectivity for specific kinases, which minimizes off-target effects. This compound has been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases. N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to have minimal toxicity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments include its high degree of selectivity, low toxicity, and potent therapeutic effects. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the development of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide as a therapeutic agent. These include the optimization of the synthesis process to reduce costs and increase yield, the development of combination therapies to enhance the efficacy of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, and the evaluation of this compound in clinical trials for various types of cancers and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide and identify potential biomarkers for patient selection.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps, starting with the reaction of 3-chloro-4-(4-methylpiperazin-1-yl)aniline with 2-(4-methoxyphenoxy)acetic acid. This intermediate is then treated with various reagents and catalysts to yield the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound can inhibit the activity of specific kinases that are involved in cell proliferation and survival. In vivo studies have demonstrated that N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can reduce tumor growth and improve survival in animal models of lymphoma and leukemia.
Eigenschaften
Molekularformel |
C20H24ClN3O3 |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H24ClN3O3/c1-23-9-11-24(12-10-23)19-8-3-15(13-18(19)21)22-20(25)14-27-17-6-4-16(26-2)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
DPWPPCKCGULSEJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
